ブチダゾール尿素

説明

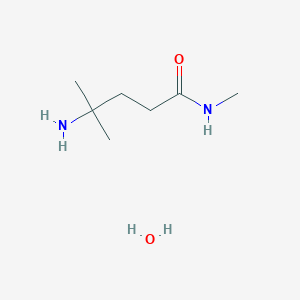

Buthidazole urea is a synthetic organic compound . It is a chiral molecule and the technical material is an isomeric mixture . The compound is highly soluble in water and non-volatile .

Molecular Structure Analysis

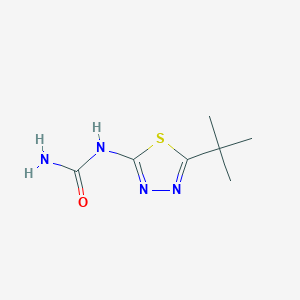

The molecular formula of Buthidazole urea is C7H12N4OS . The systematic name is 1-[5-(2-Methyl-2-propanyl)-1,3,4-thiadiazol-2-yl]urea . The structure can be represented by the SMILES notation: CC©©c1nnc(s1)NC(=O)N .

Physical and Chemical Properties Analysis

Buthidazole urea is a white crystalline solid. It has a molecular weight of 200.26 g/mol . It is highly soluble in water and non-volatile .

科学的研究の応用

農業土壌管理

ブチダゾール尿素は、農業土壌管理において、栄養分の移動性と分布を改善するために使用できます。 アラマンシルトロームやデービッドソン粘土など、特定の種類の土壌では、ブチダゾールとその代謝物が異なる量で分布することが判明しており、土壌の栄養分プロファイルや植物の生育に影響を与える可能性があります .

植物生育調節

研究によると、ブチダゾールはダイズ、ベロアリーフ、トウモロコシなどの植物に吸収され、根が吸収能力を持つと吸収率が高まります。 ブチダゾールの濃度は、植物の根に栄養溶液として供給された場合、生育を阻害する可能性があり、植物生育の調節における潜在的な用途を示唆しています .

肥料効率の向上

ブチダゾール尿素などの化合物を含む尿素阻害剤は、農業におけるアンモニア排出を抑制し、尿素ベースの肥料の効率を高めるために使用されます。 この技術は、土壌中のウレアーゼ活性を低下させ、阻害剤を含まない粒状尿素と比較してアンモニア排出ピークを低減します .

土壌を支える生産アプローチ

ナノ尿素を従来の肥料と併用したアプリケーションが研究されており、従来の施肥方法と比較して、土壌窒素と脱水素酵素の活性を維持できることが示されています。 これは、ブチダゾール尿素が、他の肥料と併用した場合、土壌を支える生産アプローチの一部となり得ることを示唆しています .

灌漑システムの最適化

灌漑システムでは、ブチダゾール尿素などの尿素阻害剤を使用することで、土壌中のアンモニウムと硝酸の両方の利用可能性を低下させることができます。 これにより、アンモニア揮発と硝酸浸出による窒素損失が減少し、灌漑システムの効率が最適化されます .

作用機序

Target of Action

Buthidazole urea is a compound that primarily targets the photosynthetic electron transport chain in plants . It inhibits electron transport at two distinct sites in the photosynthetic electron transport chain . The major site of inhibition is on the reducing side of photosystem II .

Urea, a component of Buthidazole urea, is a keratolytic emollient used to treat hyperkeratotic lesions and moisturize the skin . It is the principal end product of protein catabolism and constitutes about one half of the total urinary solids .

Mode of Action

Buthidazole urea interacts with its targets in a specific manner. Buthidazole was found to inhibit electron transport at two distinct sites in the photosynthetic electron transport chain . The major site of inhibition was on the reducing side of photosystem II . Buthidazole also had a secondary site of electron transport inhibition on the oxidizing side of photosystem II .

Urea is absorbed by the body and used topically for debridement and promotion of normal healing of hyperkeratotic surface lesions .

Biochemical Pathways

Buthidazole urea affects the photosynthetic electron transport chain in plants . This chain is a crucial component of photosynthesis, a process that converts light energy into chemical energy in plants. By inhibiting electron transport, Buthidazole urea disrupts this energy conversion process, affecting the plant’s ability to produce energy and grow .

Urea is involved in the urea cycle, a series of biochemical reactions that produce urea from ammonia . This process is essential for the body to get rid of excess nitrogen .

Pharmacokinetics

Studies have shown that buthidazole is absorbed by plants and can be found in various parts of the plant after absorption . Urea is known to be absorbed by the body and used topically .

Result of Action

The inhibition of the photosynthetic electron transport chain by Buthidazole results in reduced energy production in plants, which can lead to inhibited growth . On a cellular level, Buthidazole has been found to reduce or prevent the accumulation of starch in bundle sheath chloroplasts .

Urea, when used topically, helps to hydrate and soften the skin, and promotes the shedding of dead skin cells .

Action Environment

The action of Buthidazole urea can be influenced by various environmental factors. For instance, the distribution of Buthidazole in soils can vary greatly depending on the type of soil . In certain types of soil, greater amounts of Buthidazole were found in the upper soil zones than in the lower zones .

特性

IUPAC Name |

(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4OS/c1-7(2,3)4-10-11-6(13-4)9-5(8)12/h1-3H3,(H3,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQECKTIAEXKUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017846 | |

| Record name | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16279-27-9 | |

| Record name | Buthidazole urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016279279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-tert-butyl-1,3,4-thiadiazol-2-yl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTHIDAZOLE UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6VBN4YKPX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrobromide](/img/structure/B1652822.png)

![N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide](/img/structure/B1652830.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]cycloheptanamine hydrobromide](/img/structure/B1652834.png)

amine hydrobromide](/img/structure/B1652836.png)